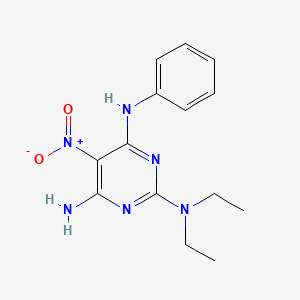
N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the pyrimidine family It is characterized by the presence of diethyl, nitro, and phenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of diethyl and phenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The diethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine
- N4-benzyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine
Comparison: N2,N2-diethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets.
Properties
Molecular Formula |
C14H18N6O2 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-N,2-N-diethyl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H18N6O2/c1-3-19(4-2)14-17-12(15)11(20(21)22)13(18-14)16-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H3,15,16,17,18) |
InChI Key |
MXKWQXVZESRZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















